molecular formula C5H4N4 B115674 Purine CAS No. 149297-77-8

Purine

Katalognummer: B115674
CAS-Nummer: 149297-77-8
Molekulargewicht: 120.11 g/mol
InChI-Schlüssel: KDCGOANMDULRCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Purine is a heterocyclic aromatic organic compound that consists of two fused rings: a pyrimidine ring and an imidazole ringPurines are the most widely occurring nitrogen-containing heterocycles in nature and play essential roles in various biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Purine can be synthesized through several methods, including the Traube this compound synthesis, which involves the cyclization of 4,5-diaminopyrimidine with formic acid. Another method is the Fischer synthesis, which uses formamide and 4,5-diaminopyrimidine as starting materials. The reaction conditions typically involve heating the reactants under reflux .

Industrial Production Methods

Industrial production of this compound often involves the use of ion-exchange chromatography for the separation and purification of nucleotides, nucleosides, and this compound bases. This method is particularly suitable for the detachment of diversely charged or ionizable compounds and involves the use of cation-exchange resins .

Analyse Chemischer Reaktionen

Types of Reactions

Purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Purines and their analogues have been extensively studied for their therapeutic potential:

  • Chemotherapeutics : Purine analogues serve as effective agents in treating various cancers. For instance, fludarabine is utilized in chronic lymphocytic leukemia (CLL) due to its ability to inhibit DNA synthesis by mimicking purines . Additionally, this compound derivatives have shown promise as antiviral and antibiotic agents .
  • Cardiovascular Regulation : Certain purines modulate myocardial oxygen consumption and cardiac blood flow, highlighting their role in cardiovascular health . Agonists and antagonists of adenosine receptors (A1/A2A) derived from purines are being explored for their pharmacodynamic properties in treating heart diseases.
  • Enzyme Inhibition : Purines act as substrates or inhibitors of enzymes involved in this compound metabolism, such as adenosine deaminase (ADA) and guanase. This property is exploited in drug design to enhance therapeutic efficacy against various diseases .

Metabolic Research

Purines are integral to cellular metabolism, influencing growth and proliferation:

  • Cell Migration Studies : Recent research indicates that this compound depletion can stimulate cell migration despite reduced cell proliferation rates. This phenomenon is linked to metabolic reprogramming that enhances serine synthesis pathways, suggesting potential implications for cancer metastasis .
  • Metabolic Pathway Investigations : The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a key regulator influenced by this compound nucleotide levels. Studies show that inhibiting this compound synthesis impacts mTORC1 activity, revealing insights into how cells adapt to nutrient stress .

Disease Treatment

Purines have been implicated in various diseases, offering avenues for therapeutic intervention:

  • Neurological Disorders : Uric acid and its derivatives are being researched for their potential benefits in treating multiple sclerosis (MS) and Parkinson's disease (PD). These studies focus on the neuroprotective effects of uric acid against oxidative stress .
  • Gout and Hyperuricemia : High dietary intake of purines can lead to elevated serum uric acid levels, resulting in conditions like gout. Understanding this compound metabolism is crucial for developing dietary guidelines to prevent these conditions .

Case Study 1: Fludarabine in CLL Treatment

Fludarabine has been successfully used in clinical settings for treating CLL. Its mechanism involves the inhibition of DNA synthesis by competing with natural purines, demonstrating the efficacy of this compound analogues in cancer therapy.

Case Study 2: this compound Depletion and Cell Migration

In vitro studies have shown that cells subjected to this compound depletion exhibit increased migration capabilities. This was evidenced by elevated levels of serine synthesis intermediates following treatment with nucleotide synthesis inhibitors like methotrexate (MTX) .

Wirkmechanismus

Purine exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrimidines: Pyrimidines are another class of nitrogen-containing heterocycles that include cytosine, thymine, and uracil. They have a single six-membered ring structure.

    Xanthine: Xanthine is a purine derivative that is an intermediate in the degradation of adenine and guanine.

    Caffeine: Caffeine is a this compound alkaloid found in coffee and tea.

Uniqueness of this compound

This compound is unique due to its fused ring structure, which consists of both a pyrimidine and an imidazole ring. This structure allows this compound to participate in a wide range of biological processes, including nucleic acid synthesis, energy metabolism, and cell signaling .

Biologische Aktivität

Purines are a class of nitrogenous compounds that play crucial roles in various biological processes, including energy metabolism, cellular signaling, and the synthesis of nucleic acids. This article explores the biological activity of purines, focusing on their mechanisms of action, therapeutic applications, and recent research findings.

Overview of Purine Structure and Function

Purines are characterized by a fused double-ring structure composed of a pyrimidine ring and an imidazole ring. The most common purines in biological systems are adenine and guanine, which are integral components of nucleotides such as ATP (adenosine triphosphate) and GTP (guanosine triphosphate). These molecules are vital for energy transfer and signal transduction within cells.

Biological Activities of Purines

Purines exhibit a wide range of biological activities, which can be categorized as follows:

  • Energy Metabolism : Purines are essential for ATP synthesis, which provides energy for various cellular processes.
  • Nucleotide Synthesis : They serve as building blocks for DNA and RNA, playing a critical role in genetic information storage and transfer.
  • Cell Signaling : Purines act as signaling molecules; for instance, adenosine plays a role in regulating vascular tone and neurotransmission.

Therapeutic Applications

Recent studies have highlighted several therapeutic applications of purines and their derivatives:

  • Anticancer Agents : this compound analogs have been developed to target rapidly dividing cancer cells. For example, this compound antimetabolites are used in treating leukemias and lymphomas by inhibiting nucleotide synthesis necessary for DNA replication .
  • Antiviral Compounds : Certain this compound derivatives exhibit antiviral properties against pathogens such as HIV and herpes viruses. These compounds disrupt viral replication by interfering with nucleic acid synthesis .
  • Anti-inflammatory Agents : Research indicates that purines can modulate immune responses, making them potential candidates for treating autoimmune diseases .
  • Neuroprotective Effects : Purines have been studied for their neuroprotective properties, particularly in neurodegenerative diseases like Alzheimer's .

Table 1: Biological Activities of this compound Derivatives

Compound TypeActivity TypeTarget Disease/ConditionReference
This compound AntimetabolitesAnticancerLeukemia
Adenosine AnaloguesAntiviralHIV
This compound DerivativesAnti-inflammatoryRheumatoid Arthritis
This compound NucleotidesNeuroprotectiveAlzheimer's Disease

Purines exert their biological effects through various mechanisms:

  • Enzyme Inhibition : Many this compound derivatives inhibit key enzymes involved in nucleotide metabolism, such as xanthine oxidase and ribonucleotide reductase. This inhibition can lead to decreased proliferation of cancer cells .
  • Receptor Interaction : Purines interact with specific receptors (e.g., adenosine receptors), triggering downstream signaling pathways that affect cell proliferation, migration, and apoptosis .
  • Metabolic Reprogramming : Recent studies indicate that this compound depletion can stimulate cell migration through metabolic shifts, linking this compound metabolism to cancer metastasis .

Eigenschaften

IUPAC Name

7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCGOANMDULRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074470
Record name Purine
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

500.0 mg/mL
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

120-73-0
Record name Purine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Purine
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Record name Purine
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Record name Purine
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Record name Purine
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Record name PURINE
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Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 °C
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of the cyclopentenyl tosylate 2 (0.25 g, 0.58 mmol), 2-amino-6-chloropurine (0.212 g, 1.25 mmol, 2.2 eq), and K2CO3 (~1 g) was suspended in 2 mL of DMSO and stirred at room temperature for 42 h. The suspension was then poured into CH2Cl2 and washed with dilute NaCl. Evaporation of the CH2Cl2 gave an oil which was further dried under high vacuum to remove residual DMSO. Purification by preparative TLC (silica, 3:2 EtOAc:Hexane) gave two major purine containing products of which the faster moving and predominant was the desired N-9 alkylated purine 18 (0.117 g, 47%), mp 137°-140°; 1H-NMR (CDCl3) δ 1.35 (s, 3H, CH3), 1.46 (s, 3H, CH3), 4.27 (s, 2H, H-6'a,b), 4.61 and 4.62 (2H, PhCH2), 4.67 (d, J=5.3 Hz, 1H, H-2'), 5.10 (br s, 2H, NH2, exchangeable), 5.36 (d, J=5.3 Hz, 1H, H-3'), 5.43 (br s, 1H, H-1'), 5.78 (br s, 1H, H-5'), 7.34 (m, 5H, Ph), 7.65 (s, 1H, H-8); 13C-NMR (CDCl3) δ 25.8 (CH3), 27.2 (CH3), 64.3 (C-1'), 66.2 (C-6'), 72.8 (PhCH2), 83.7 (C-2'), 83.9 (C-3'), 112.4 (methylethylidene C), 122.7 (C-5'), 125.2 (d, J=12.6 Hz, C-5), 127.3 (Ph), 127.5 (Ph), 128.1 (Ph), 128.2 (Ph), 137.6 (Ph), 140.1 (dd, J=210 Hz, J'=4.4 Hz, C-8), 149.2 (C-4'), 151.0 (s, C-6), 153.2 (dd, J=4.7 Hz, J'=3.1 Hz, C-4), 159.1 (s, C-2).
Name
cyclopentenyl tosylate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.212 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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2 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The optimum temperature was determined by high-performance liquid chromatography with adenosine, guanosine and inosine substrates. The reaction solution (200 μl) contained 0.5 mM of adenosine or inosine or 0.25 mM of guanosine as the substrate, 50 mM of sodium acetate buffer solution (pH 4.5) or 50 mM of potassium phosphate buffer solution (pH 5.5) and a sufficient amount of enzyme, and the reaction was conducted at different temperatures for 20 minutes. The results are shown in FIGS. 5 and 6. The optimum temperature at pH 4.5 was 50° C. for adenosine, guanosine and inosine. The optimum temperature at pH 5.5 was 60° C. for adenosine and inosine and 50° C. for guanosine.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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Name
inosine
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reactant
Reaction Step Two
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reactant
Reaction Step Two
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Name
solution
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200 μL
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solvent
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Reaction Step Four
Name
inosine
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inosine
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0 (± 1) mol
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reactant
Reaction Step Eight
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0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
inosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods III

Procedure details

The optimum pH was determined by high-performance liquid chromatography with adenosine, guanosine and inosine substrates. The reaction solution (200 μl) contained 0.5 mM of adenosine or inosine or 0.25 mM of guanosine as the substrate, 50 mM of the buffer solutions described below and a sufficient amount of enzyme, and the reaction was conducted at 50° C. for 30 minutes. The results are shown in FIGS. 2, 3 and 4.
Quantity
0 (± 1) mol
Type
reactant
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reactant
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Name
inosine
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Name
inosine
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Name
buffer solutions
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0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
Name
solution
Quantity
200 μL
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Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To the dried resin (0.29 mmol) was added a homogeneous suspension of 6-chloro-2-fluoro-9H-purine (0.50 g, 2.9 mmol) and triphenylphosphine (0.38 g, 1.44 mmol) in 1.75 mL of THF. The RV was cooled to 0° C. (Julabo chiller) and then added, under an atmosphere of N2, 2.0 mL (1.44 mmol) of a 0.72M solution of DEAD (diethyl azodicarboxylate) in THF. The resin mixture was warmed, while agitating, to ambient temperature over 1.5 h and then agitated for an additional 22 h, upon which the RV was drained and the resin washed successively with THF (5×5.0 mL), DMA (5×5.0 mL), CH2Cl2 (5×5.0 mL), Et2O (2×5.0 mL), CH2Cl2 (1×5.0 mL), Et2O (1×5.0 mL), and CH2Cl2 (2×5.0 mL). Excess solvent was removed via N2 flow overnight to provide the purine resin 1b. The following analytical data was obtained upon cleavage of 1b (3–5 mg) with 30% TFA/CH2Cl2 (˜5 min): 65% HPLC purity, ˜5:1 major/minor peaks (no apparent 3-hydroxyphenethyl alcohol HPLC peak).
[Compound]
Name
resin
Quantity
0.29 mmol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1.75 mL
Type
solvent
Reaction Step Two
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Name
solution
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0 (± 1) mol
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reactant
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Name
DEAD
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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